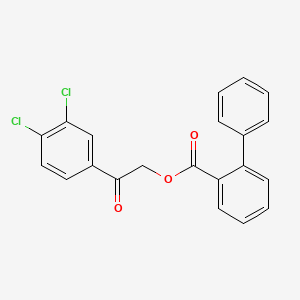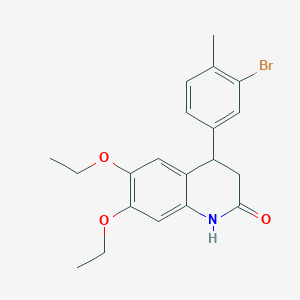![molecular formula C22H17NO6S B4643046 Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate](/img/structure/B4643046.png)
Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate
Vue d'ensemble
Description
Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate is an organic compound with the molecular formula C22H17NO6S. This compound is characterized by the presence of a phenyl group, a nitrophenyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of a catalyst. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl and benzoate groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenyl or benzoate derivatives.
Applications De Recherche Scientifique
Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl benzoate: Lacks the nitrophenyl and sulfanyl groups, making it less reactive in certain chemical reactions.
4-Nitrophenyl benzoate: Contains the nitrophenyl group but lacks the sulfanyl group, resulting in different reactivity and applications.
Phenyl 2-({3-[(4-aminophenyl)sulfanyl]propanoyl}oxy)benzoate: Similar structure but with an amino group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness
Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
phenyl 2-[3-(4-nitrophenyl)sulfanylpropanoyloxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6S/c24-21(14-15-30-18-12-10-16(11-13-18)23(26)27)29-20-9-5-4-8-19(20)22(25)28-17-6-2-1-3-7-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZZEOWJUVOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)CCSC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![METHYL 5-CARBAMOYL-4-METHYL-2-[2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4642986.png)
![ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4642993.png)


![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[5-ETHYL-2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE](/img/structure/B4643027.png)
![5-[(2-bromobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B4643042.png)

![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4643054.png)
![N-(3,5-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4643062.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4643064.png)
![ETHYL 2-({[2-(METHYLSULFANYL)ANILINO]CARBONYL}AMINO)ACETATE](/img/structure/B4643068.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B4643080.png)
